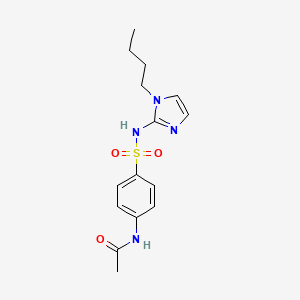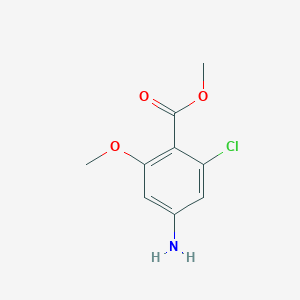![molecular formula C35H39NO9 B12939497 (2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)
(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid is a complex organic compound with a unique structure This compound is characterized by its hexahydropyrano[3,2-d][1,3]dioxin core, which is substituted with various functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxy group, and a phenyl group
Métodos De Preparación
The synthesis of (2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the hexahydropyrano[3,2-d][1,3]dioxin core, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group, tert-butoxy group, and phenyl group through various chemical reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the phenyl group allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorenylmethoxycarbonyl (Fmoc) group can be removed through nucleophilic substitution reactions, often using piperidine or other amines.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Propiedades
Fórmula molecular |
C35H39NO9 |
|---|---|
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(4aR,6R,7R,8R,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
InChI |
InChI=1S/C35H39NO9/c1-20(31(37)38)42-30-28(36-34(39)41-18-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26)33(45-35(2,3)4)43-27-19-40-32(44-29(27)30)21-12-6-5-7-13-21/h5-17,20,26-30,32-33H,18-19H2,1-4H3,(H,36,39)(H,37,38)/t20-,27-,28-,29-,30-,32?,33-/m1/s1 |
Clave InChI |
VJNVRFWZUJAHKV-CXLMCIPOSA-N |
SMILES isomérico |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)



![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)








